

synthesis of trans-1-Octen-1-ylboronic acid pinacol ester

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Compound of Interest

Compound Name: *trans-1-Octen-1-ylboronic acid*
pinacol ester

Cat. No.: B064396

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An In-depth Technical Guide to the Synthesis of **trans-1-Octen-1-ylboronic acid pinacol ester**

Introduction

trans-1-Octen-1-ylboronic acid pinacol ester, also known as (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable organoboron compound widely utilized in organic synthesis.[1] Its primary application is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a defined trans stereochemistry.[2] Alkenylboronic esters are favored reagents due to their stability, ease of handling, and functional group tolerance compared to other organometallic reagents.[3] This guide provides a comprehensive overview of the synthesis of **trans-1-octen-1-ylboronic acid pinacol ester**, focusing on the prevalent method of catalytic hydroboration of 1-octyne.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

Property	Value	Reference
CAS Number	83947-55-1	[1]
Molecular Formula	C ₁₄ H ₂₇ BO ₂	[1]
Molecular Weight	238.17 g/mol	[1]
Appearance	Liquid	
Density	0.881 g/mL at 25 °C	
Boiling Point	86-90 °C at 0.4-0.5 mmHg	
Refractive Index	n _{20/D} 1.446	

Synthetic Methodology: Catalytic Hydroboration

The most direct and atom-economical method for preparing trans-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne. For terminal alkynes like 1-octyne, the reaction can yield two regioisomers (1-borylated and 2-borylated) and two stereoisomers (cis or trans). The synthesis of the desired trans-1-octenyl product requires careful selection of a catalytic system to control both regioselectivity (anti-Markovnikov addition) and stereoselectivity (trans addition).

Caption: General reaction scheme for the synthesis of the target ester.

Several catalytic systems have been developed to achieve high selectivity for the trans product from aliphatic terminal alkynes.

Catalyst System	Substrate	Conditions	Selectivity	Yield	Reference
Dicyclohexylborane (cat.)	1-Alkynes	Neat, Room Temp.	High E (trans)	Good to Excellent	[4]
Mn(I) Alkyl PCP Pincer Complex	Aliphatic Alkynes	50-70 °C, Solvent-free	High E (trans)	Good	[5]
PtCl ₂ /XPhos/Et ₃ SiH	Terminal Alkynes	THF	Good E (trans)	Good to Excellent	[6]
Iron	1,7-octadiyne	Toluene, 100 °C	Not specified	Moderate (32%)	[7]

While various transition metals like platinum and manganese can catalyze this transformation effectively, a particularly mild and efficient method utilizes a catalytic amount of dicyclohexylborane under solvent-free conditions.[\[4\]](#) This method is advantageous due to its operational simplicity and environmentally benign nature.[\[4\]](#)

Detailed Experimental Protocol

The following protocol is adapted from the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane as described by Shirakawa, Arase, and Hoshi (2004).[\[4\]](#)

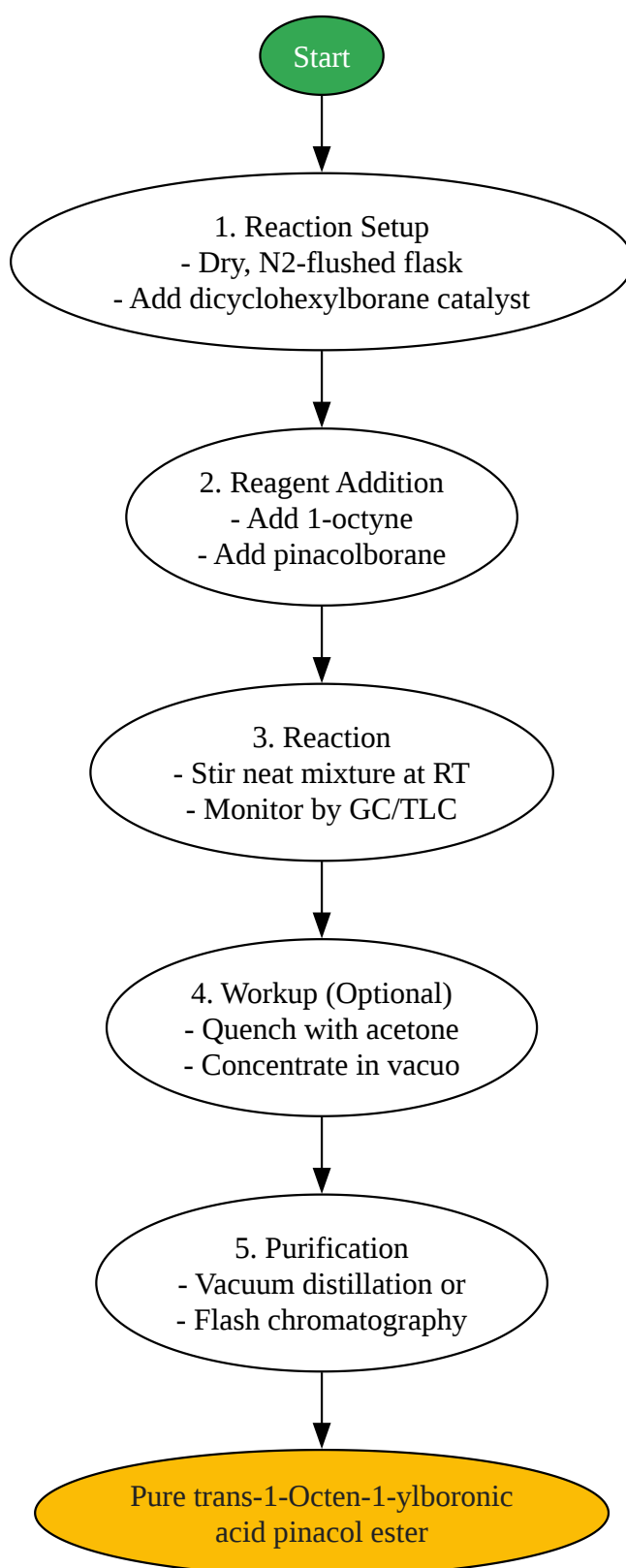
Table of Reagents

Reagent	MW (g/mol)	Amount	Moles (mmol)	Equivalents
1-Octyne	110.20	1.10 g (1.5 mL)	10.0	1.0
Pinacolborane	127.98	1.41 g (1.5 mL)	11.0	1.1

| Dicyclohexylborane | 178.14 | 89 mg | 0.5 | 0.05 |

Procedure

- **Reaction Setup:** To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add dicyclohexylborane (0.5 mmol, 0.05 equiv).
- **Addition of Reagents:** Add 1-octyne (10.0 mmol, 1.0 equiv) followed by pinacolborane (11.0 mmol, 1.1 equiv) to the flask at room temperature under a nitrogen atmosphere.
- **Reaction:** Stir the neat mixture at room temperature. Monitor the reaction progress by GC or TLC analysis. The reaction is typically complete within a few hours.
- **Workup:** Upon completion, the reaction mixture can be directly purified. For removal of the catalyst, a small amount of acetone can be added to quench any remaining borane species, followed by concentration under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation (e.g., 86-90 °C at 0.4-0.5 mmHg) or flash column chromatography on silica gel to afford the pure **trans-1-octen-1-ylboronic acid pinacol ester**.



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Caption: Workflow for the dicyclohexylborane-catalyzed synthesis.

Safety Considerations

- Pinacolborane: Flammable liquid and vapor. Handle under an inert atmosphere.
- 1-Octyne: Flammable liquid.
- Dicyclohexylborane: Corrosive and pyrophoric solid. Handle with extreme care in a glovebox or under a robust inert atmosphere.
- General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

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